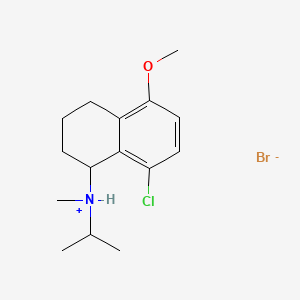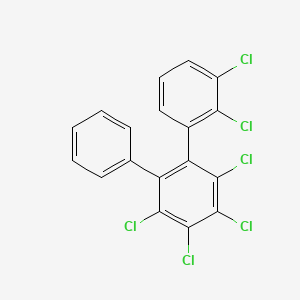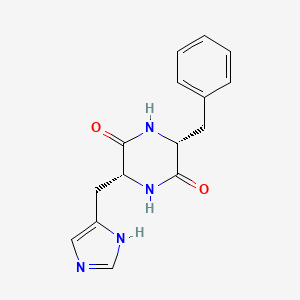![molecular formula C24H36O3 B13776853 [4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate](/img/structure/B13776853.png)
[4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-Methoxymethylphenyl trans-4-(trans-propylcyclohexyl)cyclohexanecarboxylate involves several steps. The synthetic routes typically include the reaction of 4-methoxymethylphenol with trans-4-(trans-propylcyclohexyl)cyclohexanecarboxylic acid under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
4-Methoxymethylphenyl trans-4-(trans-propylcyclohexyl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
4-Methoxymethylphenyl trans-4-(trans-propylcyclohexyl)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Wirkmechanismus
The mechanism of action of 4-Methoxymethylphenyl trans-4-(trans-propylcyclohexyl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
4-Methoxymethylphenyl trans-4-(trans-propylcyclohexyl)cyclohexanecarboxylate can be compared with other similar compounds, such as:
- 4-Methoxymethylphenyl trans-4-(trans-butylcyclohexyl)cyclohexanecarboxylate
- 4-Methoxymethylphenyl trans-4-(trans-ethylcyclohexyl)cyclohexanecarboxylate
These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the cyclohexyl ring.
Eigenschaften
Molekularformel |
C24H36O3 |
|---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
[4-(methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C24H36O3/c1-3-15-24(16-5-4-6-17-24)21-11-9-20(10-12-21)23(25)27-22-13-7-19(8-14-22)18-26-2/h7-8,13-14,20-21H,3-6,9-12,15-18H2,1-2H3 |
InChI-Schlüssel |
AIYPTDDVQHVTSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CCCCC1)C2CCC(CC2)C(=O)OC3=CC=C(C=C3)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


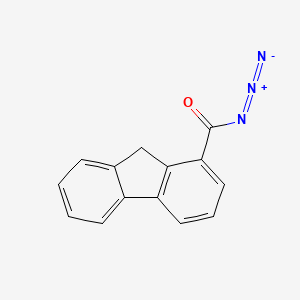
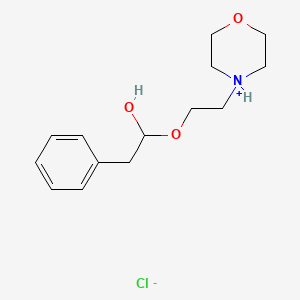
![methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13776785.png)
![methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13776788.png)

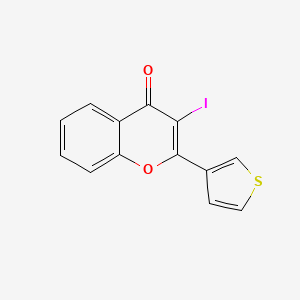
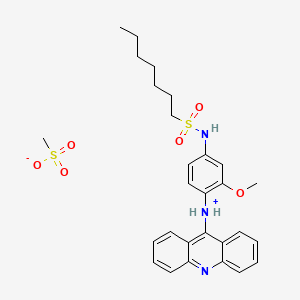
![(E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate](/img/structure/B13776826.png)

![Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13776835.png)
![strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13776837.png)
